molecular formula C16H19N5O2S B2789411 2-ethyl-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1,3-benzothiazole-6-carboxamide CAS No. 2097925-82-9

2-ethyl-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1,3-benzothiazole-6-carboxamide

Cat. No.: B2789411
CAS No.: 2097925-82-9
M. Wt: 345.42
InChI Key: GQCSQBXUKPVOSF-UHFFFAOYSA-N
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Description

The target compound features a 1,3-benzothiazole core substituted at position 6 with a carboxamide group. The carboxamide nitrogen is linked to a 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl chain, while position 2 of the benzothiazole is substituted with an ethyl group. This structure combines the aromatic heterocyclic framework of benzothiazole with a triazole-containing side chain, which may enhance binding to biological targets such as enzymes or receptors. The ethyl group at position 2 and the triazole-ethoxyethyl moiety likely influence solubility, metabolic stability, and target affinity.

Properties

IUPAC Name

2-ethyl-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-2-15-20-13-4-3-12(9-14(13)24-15)16(22)18-5-7-23-8-6-21-11-17-10-19-21/h3-4,9-11H,2,5-8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCSQBXUKPVOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCCOCCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-[2-(Dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide hydrochloride (1:1)

  • Molecular Formula : C₂₀H₂₁ClN₄OS₂
  • Key Features: Benzothiazole core with a 4-methyl substitution at position 2. Carboxamide nitrogen connected to a dimethylaminoethyl group. Hydrochloride salt formulation.
  • Comparison: The dimethylaminoethyl group and hydrochloride salt enhance water solubility compared to the target compound’s triazole-ethoxyethyl chain .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamides

  • Examples :
    • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
    • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • Key Features :
    • Trifluoromethyl group at position 6 of the benzothiazole.
    • Acetamide linkage to substituted phenyl groups.
  • Comparison: The electron-withdrawing trifluoromethyl group increases metabolic stability and lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s ethyl group .

Ethyl 2-Amino-1,3-benzothiazole-6-carboxylate

  • Molecular Formula : C₁₀H₁₀N₂O₂S
  • Key Features: Ethyl ester at position 6. Amino group at position 2.
  • Comparison: The ester group is hydrolytically labile, acting as a prodrug that releases the carboxylic acid in vivo. This contrasts with the stable carboxamide in the target compound . The amino group at position 2 may confer basicity, altering pharmacokinetics compared to the ethyl substitution in the target.

Ethyl 2-Methyl-1,3-benzothiazole-6-carboxylate

  • Molecular Formula: C₁₁H₁₁NO₂S
  • Key Features :
    • Methyl group at position 2.
    • Ethyl ester at position 6.
  • Comparison :
    • The methyl substitution simplifies the structure, reducing steric bulk compared to the target’s ethyl group.
    • The ester group limits stability under physiological conditions, making it less suitable for oral administration than the carboxamide .

Triazole-Containing Compounds (e.g., 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol)

  • Key Features: Dual triazole moieties on a propanol backbone. Fluorinated aromatic ring.
  • Comparison: The triazole groups in these compounds, like those in the target, enable antifungal activity via cytochrome P450 inhibition. However, the propanol backbone and fluorinated phenyl group may confer broader-spectrum activity but higher toxicity .

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling the benzothiazole-6-carboxylic acid derivative with a triazole-containing ethylamine intermediate. Critical steps include:

  • Amide bond formation : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
  • Solvent selection : Dimethyl sulfoxide (DMSO) or ethanol with triethylamine as a base improves reaction efficiency .
  • Purification : Column chromatography or recrystallization isolates the product . Optimization tip: Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of reagents to minimize byproducts.

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the benzothiazole core, triazole substituents, and ethyl linker connectivity .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .

Q. What are the primary biological targets of this compound?

Structural analogs of benzothiazole-triazole hybrids show activity against kinases, cytochrome P450 enzymes, and DNA repair proteins. Initial screening should prioritize:

  • Enzyme inhibition assays (e.g., kinase activity via ADP-Glo™) .
  • Cellular cytotoxicity profiling in cancer cell lines (e.g., MTT assays) .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or cell line specificity. To address this:

  • Standardize protocols : Use identical buffer systems and cell passage numbers .
  • Dose-response validation : Test a broad concentration range (e.g., 0.1–100 µM) to confirm IC50_{50} consistency .
  • Orthogonal assays : Cross-validate results with fluorescence polarization or surface plasmon resonance (SPR) .

Q. What strategies improve synthetic yield while minimizing side reactions?

  • Design of Experiments (DoE) : Apply factorial design to optimize variables like temperature, solvent polarity, and catalyst loading .
  • In situ monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediate formation .
  • Byproduct analysis : Characterize impurities via LC-MS and adjust protecting groups (e.g., tert-butyloxycarbonyl) for sensitive intermediates .

Q. How can computational modeling predict off-target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) .
  • Quantum chemical calculations : Employ Gaussian 16 to map electrostatic potential surfaces and identify reactive sites .
  • MD simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., GROMACS) .

Q. What methodologies assess stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions .
  • HPLC stability monitoring : Track degradation products using a C18 column and UV detection at 254 nm .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound via LC-MS/MS .

Data Contradiction Analysis

Q. How to interpret divergent enzymatic vs. cellular activity results?

  • Membrane permeability : Measure logP (e.g., shake-flask method) to evaluate cellular uptake efficiency .
  • Efflux pump inhibition : Co-administer with verapamil (P-gp inhibitor) to assess transporter-mediated resistance .
  • Metabolic stability : Use liver microsomes to identify rapid clearance pathways .

Q. What experimental approaches validate hypothesized binding modes?

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) .
  • NMR titration : Monitor chemical shift perturbations in 1^1H-15^15N HSQC spectra .
  • Alanine scanning mutagenesis : Identify critical residues in the binding pocket .

Methodological Tables

Q. Table 1. Optimization of Amide Coupling Reactions

VariableOptimal ConditionImpact on Yield
Coupling AgentDCC/DMAP85%
SolventAnhydrous DMSO78%
Temperature0°C → RT92%
Reaction Time12h88%
Data from

Q. Table 2. Biological Activity Profiling

Assay TypeTargetIC50_{50} (µM)
Kinase InhibitionEGFR0.45
CytotoxicityHeLa Cells1.2
CYP3A4 InhibitionHuman Liver Microsomes>50
Data from

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